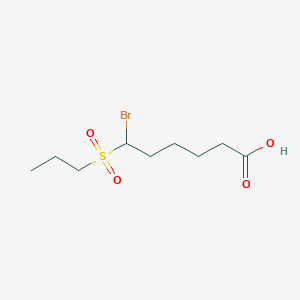
6-Bromo-6-(propane-1-sulfonyl)hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-6-(propane-1-sulfonyl)hexanoic acid is an organobromine compound with the molecular formula C9H17BrO4S. This compound is characterized by the presence of a bromine atom and a propane-1-sulfonyl group attached to a hexanoic acid backbone. It is used in various chemical reactions and has applications in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-6-(propane-1-sulfonyl)hexanoic acid typically involves the bromination of hexanoic acid followed by the introduction of the propane-1-sulfonyl group. One common method involves the reaction of hexanoic acid with bromine in the presence of a suitable catalyst to form 6-bromohexanoic acid. This intermediate is then reacted with propane-1-sulfonyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of efficient catalysts, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-6-(propane-1-sulfonyl)hexanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Condensation Reactions: It can participate in condensation reactions to form larger molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted hexanoic acids, while oxidation and reduction reactions can modify the functional groups present in the molecule.
Applications De Recherche Scientifique
6-Bromo-6-(propane-1-sulfonyl)hexanoic acid has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential in drug development and as a building block for pharmaceuticals.
Biological Studies: It is used in studies involving enzyme inhibition and protein modification.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Bromo-6-(propane-1-sulfonyl)hexanoic acid involves its interaction with specific molecular targets. The bromine atom and the sulfonyl group can participate in various chemical interactions, such as forming covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can lead to the inhibition of enzyme activity or modification of protein function, which is useful in biological and medicinal research.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromohexanoic Acid: Similar in structure but lacks the propane-1-sulfonyl group.
6-Bromocaproic Acid: Another name for 6-bromohexanoic acid.
6-Bromo-n-caproic Acid: Yet another synonym for 6-bromohexanoic acid.
Uniqueness
6-Bromo-6-(propane-1-sulfonyl)hexanoic acid is unique due to the presence of both a bromine atom and a propane-1-sulfonyl group. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler analogs, making it a valuable compound in synthetic and medicinal chemistry.
Propriétés
Numéro CAS |
85058-05-5 |
|---|---|
Formule moléculaire |
C9H17BrO4S |
Poids moléculaire |
301.20 g/mol |
Nom IUPAC |
6-bromo-6-propylsulfonylhexanoic acid |
InChI |
InChI=1S/C9H17BrO4S/c1-2-7-15(13,14)8(10)5-3-4-6-9(11)12/h8H,2-7H2,1H3,(H,11,12) |
Clé InChI |
GXSTVJVWPBOZEQ-UHFFFAOYSA-N |
SMILES canonique |
CCCS(=O)(=O)C(CCCCC(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(2-Hydroxyethyl)(octyl)amino]hexanoic acid](/img/structure/B14419747.png)
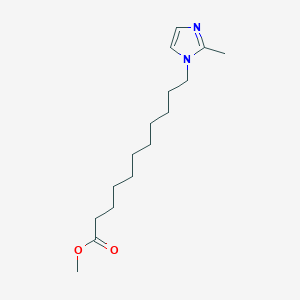
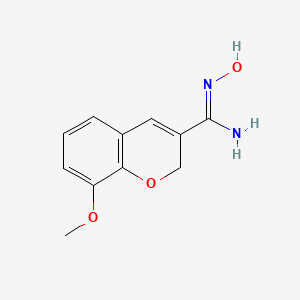
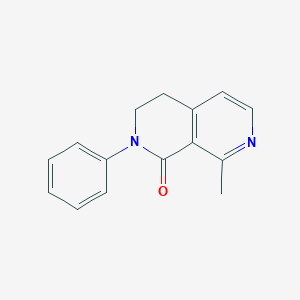
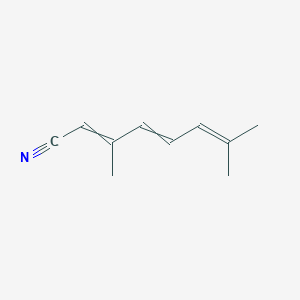
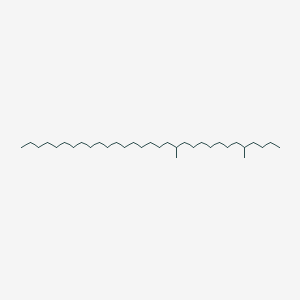
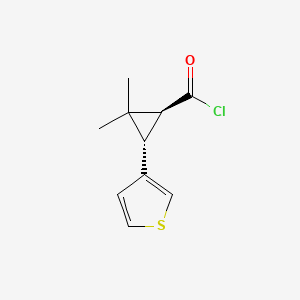
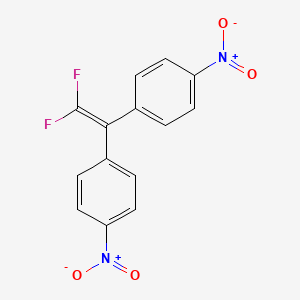
![5-Methyl-1,4-diphenyl-2,3,7-trioxabicyclo[2.2.1]hept-5-ene](/img/structure/B14419810.png)

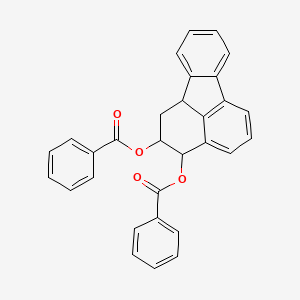
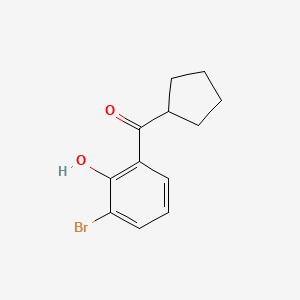
![2-{4-[3-(4-Methylphenyl)-3-oxopropyl]phenoxy}ethyl acetate](/img/structure/B14419845.png)
![6-Oxo-3-(2-{4-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]phenyl}hydrazinylidene)cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14419851.png)
